molecular formula C17H22N4O3 B2513819 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide CAS No. 1706213-40-2

2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide

Cat. No.: B2513819
CAS No.: 1706213-40-2
M. Wt: 330.388
InChI Key: GLRVDMZZRAVLLT-UHFFFAOYSA-N
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Description

2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a synthetic small molecule belonging to the class of pyrazole carboxamide compounds , which are recognized for their diverse biological activities and significant utility in pharmaceutical and agrochemical research. This compound features a pyridine-3-carboxamide core, a structure prevalent in many bioactive molecules and natural products, linked to a 1H-pyrazol-4-yl group that is further functionalized with a tetrahydropyran (oxan-4-yl)methyl moiety, a motif often used in medicinal chemistry to fine-tune physicochemical properties. The strategic incorporation of the 2-ethoxy group on the pyridine ring and the tetrahydropyran group on the pyrazole is designed to modulate the molecule's lipophilicity, metabolic stability, and overall target-binding affinity. While the specific biological profile of this exact compound is under investigation, its structural analogs have demonstrated potent activity across various fields. In agrochemical research, closely related pyrazole carboxamides have been identified as effective antifungal agents, with studies showing they can disrupt mitochondrial function in pathogens by inhibiting key enzymes in the respiratory chain, such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . In the pharmaceutical domain, the N-(1H-pyrazol-4-yl)carboxamide scaffold is a key pharmacophore in the development of inhibitors for kinases like Interleukin-1 Receptor Associated Kinase 4 (IRAK4) , a promising target for inflammatory diseases. Furthermore, pyridine-3-carboxamide derivatives have shown promising antibacterial activity against plant pathogens, highlighting the versatility of this chemical class. This compound is intended for research use only by qualified scientists and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-24-17-15(4-3-7-18-17)16(22)20-14-10-19-21(12-14)11-13-5-8-23-9-6-13/h3-4,7,10,12-13H,2,5-6,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRVDMZZRAVLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine and oxane groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the development of novel derivatives that can exhibit enhanced properties or activities.

Biology

In biological research, 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary findings suggest it may interact with specific enzymes, modulating their activity and influencing various metabolic pathways.

Medicine

The compound is being explored for its therapeutic properties , including:

  • Anti-inflammatory Effects : Initial studies indicate potential in reducing inflammation.
  • Analgesic Properties : The compound may provide pain relief through modulation of pain pathways.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential in treating infections.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed promising results, indicating a potential role in developing new antibiotics .
  • Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with various biological targets, suggesting strong binding affinities that could translate into therapeutic applications .
  • In Vivo Studies : Preliminary animal studies are underway to evaluate the efficacy and safety profile of this compound in treating conditions like type 2 diabetes mellitus by enhancing insulin sensitivity .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular distinctions between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide (Target) C16H20N4O3 (hypo) 340.36 (hypo) Pyridine-3-carboxamide 2-ethoxy, oxan-4-ylmethyl-pyrazole linkage
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl on pyrazole/pyridine
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide C9H11N3O2 193.2 Oxazole-3-carboxamide Methyl on oxazole and pyrazole
2-ethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide C13H21N3O3 267.32 Acetamide Ethoxy, tetrahydro-2H-pyran-2-ylmethyl

Key Findings from Comparative Analysis

Core Heterocycle Differences: The pyridine-3-carboxamide core (target) offers a planar structure for π-π interactions, contrasting with the fused pyrazolo[3,4-b]pyridine in , which may enhance rigidity and binding affinity but reduce solubility due to increased hydrophobicity .

Substituent Effects: The oxan-4-ylmethyl group (target) introduces a tetrahydropyran ring with equatorial oxygen, enhancing hydrophilicity compared to the tetrahydro-2H-pyran-2-ylmethyl substituent in , which adopts axial stereochemistry and may increase lipophilicity . Ethoxy vs.

Biological Implications :

  • Compounds like and are linked to kinase inhibition or G-protein-coupled receptor (GPCR) modulation (e.g., GPR139 antagonists for depression ). The target compound’s pyridine-carboxamide scaffold may similarly target enzymes or receptors but with altered selectivity due to its unique substituents.
  • The carboxamide linkage in all compounds is critical for hydrogen bonding with biological targets, a common feature in kinase inhibitors or protease antagonists .

Biological Activity

2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • An ethoxy group
  • A pyrazole ring
  • An oxane moiety
    This combination of functional groups suggests diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity which could lead to therapeutic effects.
  • Receptor Binding : It might interact with certain receptors, influencing cellular signaling pathways.

Anticancer Properties

The potential anticancer activity of this compound is an area of active investigation. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells.

  • Research Findings : A review highlighted that pyrazole-based compounds can inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further exploration with this specific compound .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in preclinical models.

  • Mechanism : It is believed that such compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Pyrazole Derivative AAntimicrobialStaphylococcus aureus
Pyrazole Derivative BAnticancerHeLa cells
Pyrazole Derivative CAnti-inflammatoryRAW 264.7 macrophages

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes often utilize coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Applications

The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules in pharmaceutical research. Its potential applications extend beyond biology into materials science and chemical processes .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridine-3-carboxamide derivatives with functionalized pyrazole intermediates. Key steps include:
  • Coupling Reactions : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate nucleophilic substitution .
  • Solvent Optimization : Polar aprotic solvents like ethanol or methanol enhance reaction efficiency, while temperature control (e.g., 35–50°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity (>95%) .

Q. How should the compound be characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm the presence of the oxan-4-ylmethyl group (δ ~3.5–4.0 ppm for oxane protons) and pyridine/pyrazole aromatic signals .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 302.34 [M+H]+ for C₁₆H₁₈N₄O₂) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while differential scanning calorimetry (DSC) determines melting points (e.g., 104–107°C) .

Q. What preliminary biological screening strategies are recommended to assess its therapeutic potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Cancer Cell Lines : Test antiproliferative activity using MTT assays on breast (MCF-7) and lung (A549) cancer cells, reporting IC₅₀ values (e.g., 3.8–5.2 µM for analogs) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinity .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .

Advanced Research Questions

Q. How can computational methods predict binding interactions and guide structural optimization?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GPR139 (patented as a depression-related receptor). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the oxane ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD) for conformational changes .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization :
  • Cell Line Authentication : Use STR profiling to confirm cell identity (e.g., MCF-7 vs. MDA-MB-231) .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like serum concentration in culture media .

Q. What strategies can stabilize the compound under physiological conditions (e.g., in vivo)?

  • Methodological Answer :
  • Prodrug Design : Modify the ethoxy group with ester prodrugs to enhance metabolic stability, as seen in pyrazole-thiadiazole hybrids .
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to improve shelf life and reconstitution properties .

Q. How can structure-activity relationship (SAR) studies identify key functional groups for potency?

  • Methodological Answer :
  • Analog Synthesis : Replace the ethoxy group with trifluoromethyl (CF₃) or methoxy (OCH₃) groups to test electronic effects on receptor binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., pyrazole ring for hydrophobic interactions, carboxamide for H-bonding) .

Q. What advanced analytical techniques are used to study metabolic pathways and degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the oxane ring) using human liver microsomes (HLMs) .
  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and analyze degradation via UPLC-QTOF to detect acid-labile bonds .

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